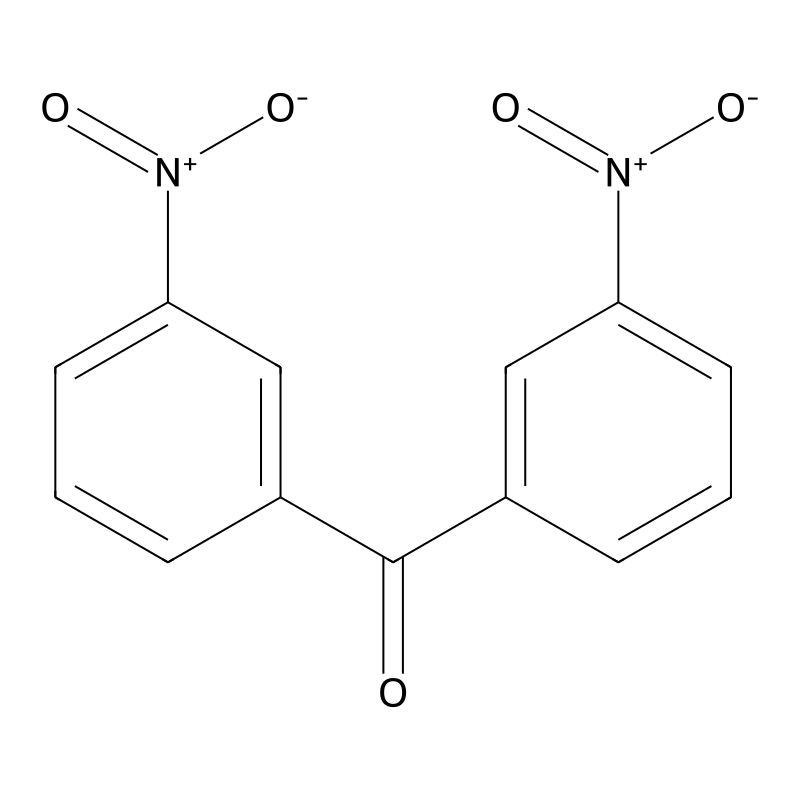

3,3'-Dinitrobenzophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Battery Technology

Specific Scientific Field: Electrochemistry

Summary of the Application: 3,3’-Dinitrobenzophenone has been examined as a cathode material in a magnesium/zinc based primary battery .

Methods of Application or Experimental Procedures: The efficiency of 3,3’-dinitrobenzophenone as a cathode material in a magnesium/zinc based primary battery was examined. The discharge performance of the cell was investigated under different parametric variations such as temperature, nature of electrolyte, current drain, and zeolite modification .

Results or Outcomes: A 14-electron reduction seems to be responsible for the electrochemical reaction causing the reduction of 3,3’-dinitrobenzophenone to the diamino derivative, including the reduction of the carbonyl group .

Application in Material Science

Specific Scientific Field: Material Science

Summary of the Application: 3,3’-Dinitrobenzophenone has been used in the synthesis of new materials .

Methods of Application or Experimental Procedures: The compound 3,3’-dinitrobenzophenone is prepared by nitrating benzophenone. The structure was confirmed by 1H NMR, FT-IR, Differential Scanning Calorimetry (DSC), X-ray diffraction .

Results or Outcomes: X-ray diffraction study reveals that the compound crystallizes in the triclinic crystal system, in space group P1̅ .

3,3'-Dinitrobenzophenone is an organic compound characterized by its two nitro groups attached to the benzophenone structure. Its chemical formula is C₁₃H₈N₂O₅, and it has a molecular weight of approximately 272.21 g/mol. The compound typically appears as a crystalline solid, often white to slightly yellow in color, and has a melting point between 152 and 154 °C . It is known for its stability under normal conditions but can release irritating gases upon thermal decomposition .

The primary method for synthesizing 3,3'-dinitrobenzophenone involves the nitration of benzophenone. This reaction typically employs a mixture of fuming sulfuric acid and fuming nitric acid under controlled temperatures to yield the desired dinitro compound . The reaction can produce various isomers, but specific conditions can enhance the yield of the target compound.

In electrochemical studies, 3,3'-dinitrobenzophenone has been examined as a cathode material in magnesium/zinc-based batteries. The reduction process involves a 14-electron transfer, leading to the formation of diamino derivatives and the reduction of carbonyl groups .

Research indicates that 3,3'-dinitrobenzophenone exhibits biological activity, particularly in relation to its potential as a cytotoxic agent. Its derivatives have been explored for their effects on various biological systems, although specific mechanisms of action remain under investigation. The compound's irritant properties necessitate caution during handling due to potential health risks associated with exposure .

The synthesis of 3,3'-dinitrobenzophenone can be achieved through several methods:

- Nitration of Benzophenone: This is the most common method involving the use of fuming nitric acid and sulfuric acid.

- Friedel-Crafts Reaction: Starting from 3-nitrobenzoyl chloride, this method involves reacting with benzene under Friedel-Crafts conditions to yield 3-nitrobenzophenone, which can then be nitrated further .

- Purification Techniques: Following synthesis, purification may involve crystallization from suitable solvents or chromatographic methods to isolate high-purity forms of the compound .

3,3'-Dinitrobenzophenone has several applications across various fields:

- Material Science: It serves as a precursor for synthesizing heat-resistant polymers and epoxy resins .

- Electrochemistry: Utilized as a cathode material in battery technology due to its favorable electrochemical properties.

- Chemical Intermediates: It acts as an intermediate in the production of dyes and pharmaceuticals .

Studies have focused on the interactions between 3,3'-dinitrobenzophenone and biological systems. Its electrochemical behavior has been characterized in battery applications, revealing insights into its reduction pathways and efficiency as a cathode material . Furthermore, its irritant nature necessitates further exploration into its interactions with biological tissues.

Several compounds share structural similarities with 3,3'-dinitrobenzophenone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4,4'-Dichloro-3,3'-dinitrobenzophenone | Contains dichloro substituents | Enhanced stability and different reactivity |

| 2,2'-Dinitrobenzophenone | Nitro groups at different positions | Different biological activity profiles |

| 4-Nitrobenzophenone | Single nitro group | Simpler structure; less complex reactions |

Each of these compounds exhibits unique properties that differentiate them from 3,3'-dinitrobenzophenone, influencing their applications and reactivity profiles.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant